![molecular formula C14H19FO9 B13821913 [(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 31337-78-7](/img/structure/B13821913.png)
[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is a synthetic carbohydrate derivative that plays a crucial role in the field of medicinal chemistry. This compound is characterized by the presence of four acetyl groups and a fluorine atom, making it a valuable building block for the synthesis of various fluoro-substituted carbohydrates. It is frequently employed in the manufacture of pharmaceuticals aimed at combating viral diseases and tumors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE typically involves the acetylation of 6-deoxy-6-fluoro-D-glucopyranose. . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. The process involves large-scale fluorination and acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, substituted glucopyranoses, and oxidized or reduced forms of the compound.
科学的研究の応用
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is utilized in the development of antiviral and anticancer drugs due to its ability to target specific enzymes and receptors involved in disease progression.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can disrupt various biological processes, such as viral replication and tumor growth.
類似化合物との比較
Similar Compounds
- 2-Acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose
- 2-Acetamido-2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranose
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside
Uniqueness
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four acetyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
31337-78-7 |
|---|---|
分子式 |
C14H19FO9 |
分子量 |
350.29 g/mol |
IUPAC名 |
[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChIキー |
NGYYXVXMDLMRLI-RQICVUQASA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)

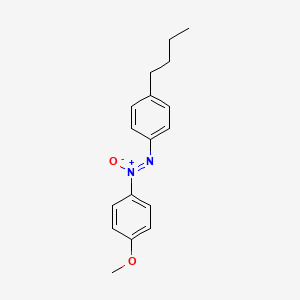
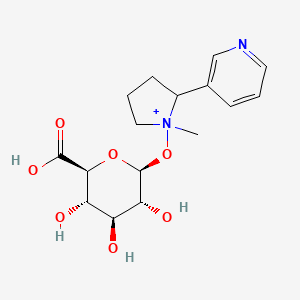

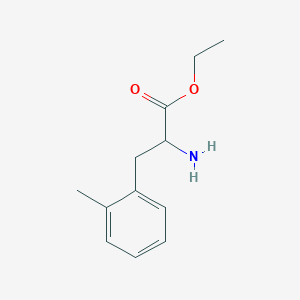

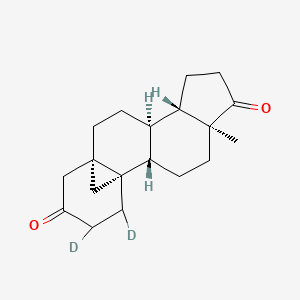
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
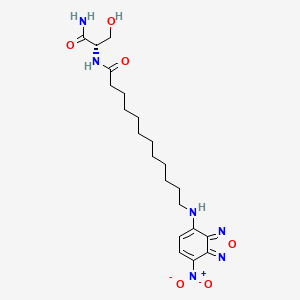

![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
